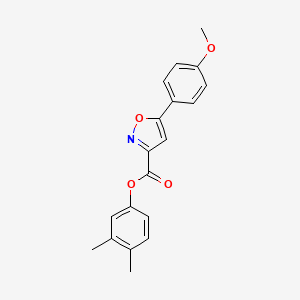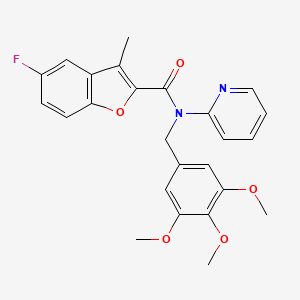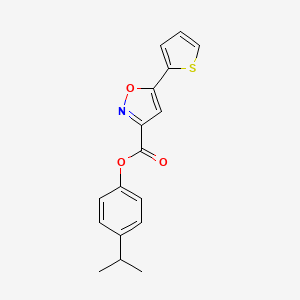
3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two aromatic rings, one with dimethyl substitution and the other with a methoxy group, connected through an oxazole ring with a carboxylate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 4-methoxybenzoyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or copper may be employed to facilitate the cyclization process, and the use of microwave irradiation can further enhance reaction rates.
化学反応の分析
反応の種類
3,4-ジメチルフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応するオキサゾール誘導体を生成することができ、その酸化状態は異なります。
還元: 還元反応により、還元されたオキサゾール誘導体が生成される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン(求電子置換の場合)やアミンやチオールなどの求核剤(求核置換の場合)などの試薬が使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により、追加の酸素官能基を持つオキサゾール誘導体が得られる場合があり、一方、置換反応により、芳香環にさまざまな官能基を導入することができます。
科学的研究の応用
3,4-ジメチルフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素相互作用の研究や生化学的アッセイにおけるプローブとして使用できます。
産業: ポリマーやコーティングなどの特定の特性を持つ新規材料の開発に使用できます。
作用機序
3,4-ジメチルフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。オキサゾール環は、生物学的巨大分子との水素結合やπ-π相互作用に関与し、その機能に影響を与える可能性があります。カルボン酸基は、タンパク質中の正に帯電した残基とイオン相互作用を形成し、その活性を変化させる可能性があります。芳香環は疎水性相互作用にも関与し、化合物の効果をさらに調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(3,4-ジメトキシフェニル)-3-(4-メトキシフェニル)-3-(1H-1,2,4-トリアゾール-1-イル)プロパン-1-オン: この化合物は、類似の構造的特徴を共有していますが、オキサゾール環の代わりにトリアゾール環が含まれています。
2-(2-(4-メトキシフェニル)-4,9-ジメチル-7-オキソ-7H-フロ[2,3-f]クロメン-3-イル)酢酸: この化合物は、類似の芳香族置換基を持つフロクロメン構造を持っています。
独自性
3,4-ジメチルフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、官能基の特定の組み合わせとオキサゾール環の存在によってユニークです。このユニークな構造は、異なる化学的および生物学的特性を与え、研究や産業におけるさまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares similar structural features but contains a triazole ring instead of an oxazole ring.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a furochromen structure with similar aromatic substitutions.
Uniqueness
3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-12-4-7-16(10-13(12)2)23-19(21)17-11-18(24-20-17)14-5-8-15(22-3)9-6-14/h4-11H,1-3H3 |
InChIキー |
LLEJUJCIYNROBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B11348477.png)
![Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11348479.png)
methanone](/img/structure/B11348487.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-ethoxybenzamide](/img/structure/B11348498.png)

![2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B11348508.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-ethoxybenzamide](/img/structure/B11348523.png)
![N-[4-(dimethylamino)benzyl]-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348537.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348543.png)
![2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11348547.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348552.png)

![N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11348569.png)
